乙酸-4-乙酰氧基苯甲酸乙酯

描述

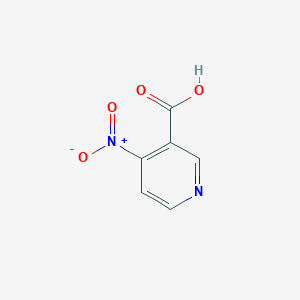

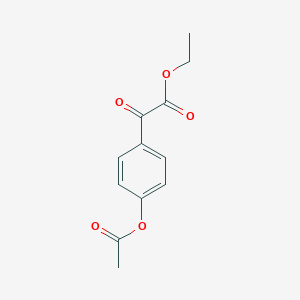

Ethyl 4-acetoxybenzoylformate, also known as 4-acetoxybenzoylformic acid ethyl ester, is a derivative of benzoic acid and is commonly used in research laboratories. It is a colorless liquid with a faint odor and is soluble in organic solvents. Ethyl 4-acetoxybenzoylformate has a variety of applications in scientific research, including synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.

科学研究应用

Chemical Properties

Ethyl 4-acetoxybenzoylformate is a chemical compound with the CAS Number: 100519-34-4 and a molecular weight of 236.22 . Its IUPAC name is ethyl [4- (acetyloxy)phenyl] (oxo)acetate .

Organic Light Emitting Diode (OLED) Properties

Ethyl 4-acetoxybenzoylformate has been theoretically studied for its OLED properties . Specifically, when complexed with certain metal ions, it shows improved hole and electron transfer rates . For instance, the hole transport rate of Pt [EMAB] 2, a complex of Ethyl 4-acetoxybenzoylformate, is found to be 44 times greater than that of [EMAB], whereas the electron transport rate of Pt [EMAB] 2 is 4 times that of EMAB .

Organic Solar Cell (OSC) Properties

The compound has also been studied for its OSC properties . The energy gap of Ethyl 4-acetoxybenzoylformate significantly reduces upon complexation, making it a good electron donor to (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) . The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .

UV-Visible Absorption

The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, which is vital in the efficient functioning of solar cells .

Charge Transport

Charge transport in Ethyl 4-acetoxybenzoylformate can be tuned for better performance through complexation with transition metals such as Pt 2+ . The charge mobility for holes and electrons are equal to 19.182 cm 2 V −1 s −1 and 1.431 cm 2 V −1 s −1 respectively for Pt [EMAB] 2, and equal to 4.11 × 10 −1 cm 2 V −1 s −1 and 3.43 × 10 −1 cm 2 V −1 s −1 for EMAB respectively .

Potential Use in Electronic Industry

The study has shown that platinoid complexation of Ethyl 4-acetoxybenzoylformate can successfully modify both its OLED and OSC properties, making them better precursors in the electronic industry .

未来方向

属性

IUPAC Name |

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQROMILHQCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450524 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetoxybenzoylformate | |

CAS RN |

100519-34-4 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)